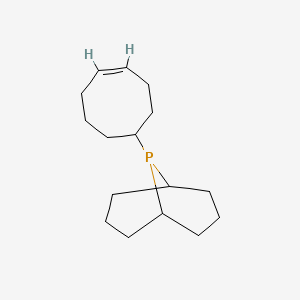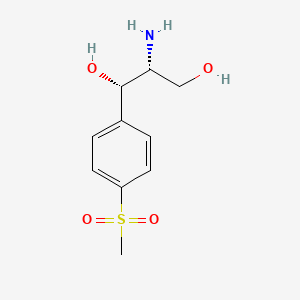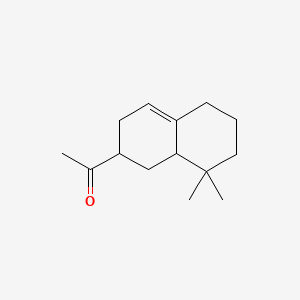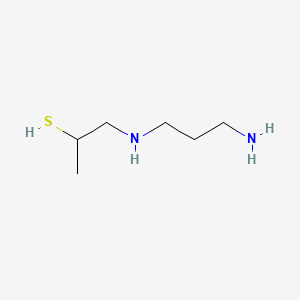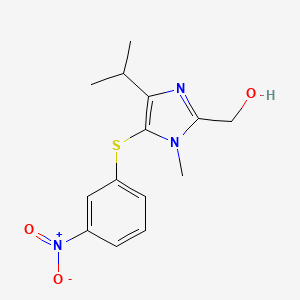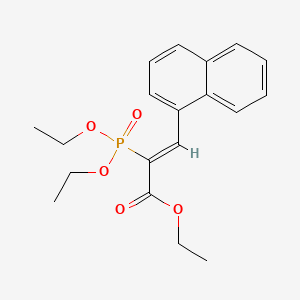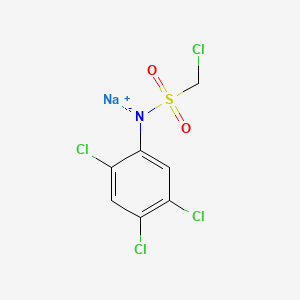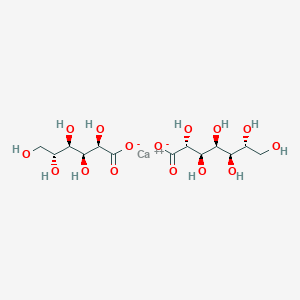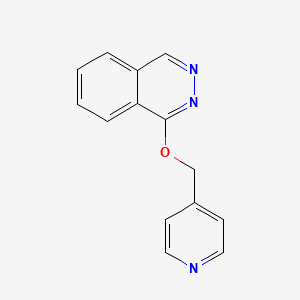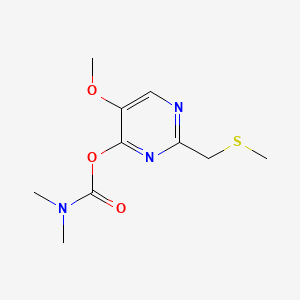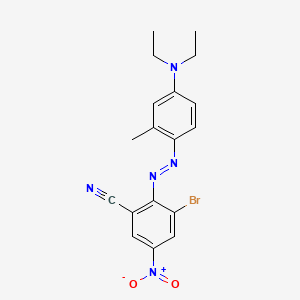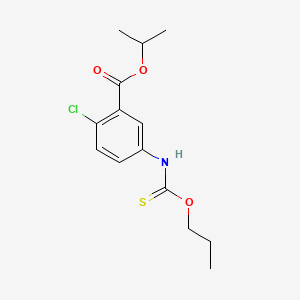
Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with chlorine, propoxythioxomethyl, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with propoxythioxomethylamine under controlled conditions. The esterification process is then carried out using isopropyl alcohol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 5-aminobenzoic acid share structural similarities.
Thioxomethyl compounds: Other compounds containing the thioxomethyl group, such as thioacetamide, are also comparable.
Uniqueness
What sets Benzoic acid, 2-chloro-5-((propoxythioxomethyl)amino)-, 1-methylethyl ester apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
165549-74-6 |
|---|---|
Fórmula molecular |
C14H18ClNO3S |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
propan-2-yl 2-chloro-5-(propoxycarbothioylamino)benzoate |
InChI |
InChI=1S/C14H18ClNO3S/c1-4-7-18-14(20)16-10-5-6-12(15)11(8-10)13(17)19-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,16,20) |
Clave InChI |
UKUUYADZINVAGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


